4-bromo-2-fluoropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-fluoropyridine-3-carboxamide is a heterocyclic organic compound that contains both bromine and fluorine atoms attached to a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-fluoropyridine-3-carboxamide typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-fluoropyridine followed by the introduction of a carboxamide group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out under controlled temperatures to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as crystallization and chromatography further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-fluoropyridine-3-carboxamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Coupling reactions: It can participate in palladium-catalyzed coupling reactions such as Suzuki, Stille, and Sonogashira couplings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like dimethylformamide or tetrahydrofuran. The reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-2-fluoropyridine-3-carboxamide, while coupling reactions can produce various biaryl derivatives .
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-fluoropyridine-3-carboxamide has several scientific research applications:
Medicinal chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.
Agricultural chemistry: The compound is used in the development of agrochemicals, including herbicides and fungicides.
Material science: It is employed in the synthesis of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 4-bromo-2-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-fluoropyridine: Similar in structure but lacks the carboxamide group, making it less versatile in certain synthetic applications.
5-Bromo-2-fluoropyridine: Another isomer with different substitution patterns, leading to variations in reactivity and biological activity.
Uniqueness
4-Bromo-2-fluoropyridine-3-carboxamide is unique due to the presence of both bromine and fluorine atoms along with a carboxamide group. This combination of functional groups enhances its reactivity and allows for the synthesis of a wide range of derivatives with diverse biological activities .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-2-fluoropyridine-3-carboxamide involves the introduction of a bromine and a fluorine atom onto a pyridine ring, followed by the addition of a carboxamide group at the 3-position of the pyridine ring.", "Starting Materials": [ "2-fluoropyridine", "4-bromopyridine", "N,N-dimethylformamide", "thionyl chloride", "ammonia", "sodium hydroxide", "acetic anhydride", "acetic acid", "triethylamine", "ethyl acetate", "water" ], "Reaction": [ "2-fluoropyridine is reacted with thionyl chloride to form 2-fluoropyridine-3-chloride.", "4-bromopyridine is reacted with ammonia in N,N-dimethylformamide to form 4-bromo-2-aminopyridine.", "4-bromo-2-aminopyridine is reacted with 2-fluoropyridine-3-chloride in the presence of triethylamine to form 4-bromo-2-fluoropyridine-3-amine.", "4-bromo-2-fluoropyridine-3-amine is reacted with acetic anhydride and acetic acid to form 4-bromo-2-fluoropyridine-3-acetamide.", "4-bromo-2-fluoropyridine-3-acetamide is reacted with sodium hydroxide in water to form 4-bromo-2-fluoropyridine-3-carboxylic acid.", "4-bromo-2-fluoropyridine-3-carboxylic acid is reacted with ammonia in the presence of ethyl acetate to form 4-bromo-2-fluoropyridine-3-carboxamide." ] } | |
CAS-Nummer |
2763759-04-0 |
Molekularformel |
C6H4BrFN2O |
Molekulargewicht |
219.01 g/mol |
IUPAC-Name |
4-bromo-2-fluoropyridine-3-carboxamide |
InChI |
InChI=1S/C6H4BrFN2O/c7-3-1-2-10-5(8)4(3)6(9)11/h1-2H,(H2,9,11) |
InChI-Schlüssel |
UDAMTVZJBJGAGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1Br)C(=O)N)F |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.